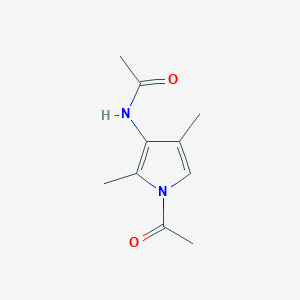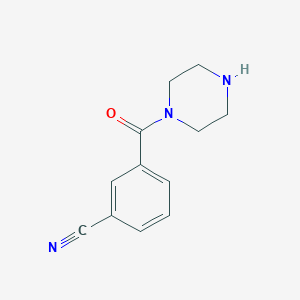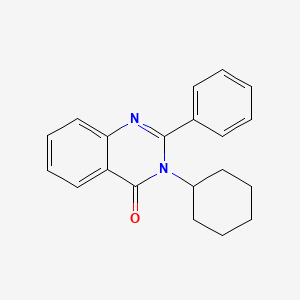![molecular formula C10H6N4O8 B12929995 1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid is a complex organic compound known for its unique structural properties and versatile applications. This compound consists of two imidazole rings connected by a carbon-carbon bond, with four carboxylic acid groups attached at the 4, 4’, 5, and 5’ positions. The presence of multiple carboxylic acid groups makes it highly reactive and suitable for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid typically involves the reaction of imidazole derivatives with suitable carboxylating agents. One common method is the reaction of 2,2’-biimidazole with carbon dioxide under high pressure and temperature conditions. This reaction can be catalyzed by transition metal complexes to enhance the yield and selectivity.
Industrial Production Methods: In industrial settings, the production of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid may involve continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.
化学反応の分析
Types of Reactions: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced imidazole derivatives.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles like amines or alcohols, forming amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: Imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Amides and esters of imidazole.
科学的研究の応用
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid involves its ability to act as both a hydrogen bond donor and acceptor. This dual functionality allows it to interact with various molecular targets, including proteins and metal ions. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles or serve as probes in biochemical assays .
Similar Compounds:
4,4’,5,5’-Tetranitro-1H,1’H-[2,2’-Biimidazole]-1,1’-diamine (DATNBI): Known for its use as a high-energy material with low sensitivity to mechanical stimuli.
Bis(3-amino-1,2,4-triazolium) 4,4’,5,5’-tetranitro-2,2’-biimidazol-1-ide: Exhibits excellent thermal stability and detonation properties.
Uniqueness: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid stands out due to its multiple carboxylic acid groups, which provide a high degree of reactivity and versatility in chemical modifications. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
特性
分子式 |
C10H6N4O8 |
|---|---|
分子量 |
310.18 g/mol |
IUPAC名 |
2-(4,5-dicarboxy-1H-imidazol-2-yl)-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C10H6N4O8/c15-7(16)1-2(8(17)18)12-5(11-1)6-13-3(9(19)20)4(14-6)10(21)22/h(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChIキー |
LFYBCRPUHRUFLU-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(N1)C2=NC(=C(N2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)


![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)

![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)

![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)



